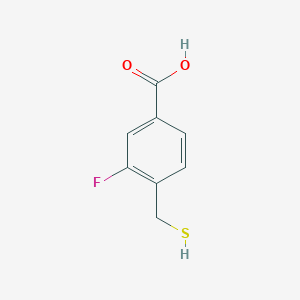

3-Fluoro-4-(sulfanylmethyl)benzoic acid

Description

Properties

IUPAC Name |

3-fluoro-4-(sulfanylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c9-7-3-5(8(10)11)1-2-6(7)4-12/h1-3,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPMGUOIMIQSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-4-(sulfanylmethyl)benzoic acid CAS 112682-72-1 properties

The following technical guide details the physiochemical properties, synthetic pathways, and strategic applications of 3-Fluoro-4-(sulfanylmethyl)benzoic acid (CAS 112682-72-1). This document is structured for researchers and drug development professionals requiring high-fidelity data for decision-making in medicinal chemistry and linker design.[1]

CAS: 112682-72-1 | Molecular Formula: C₈H₇FO₂S | Molecular Weight: 186.21 g/mol [1]

Executive Summary

3-Fluoro-4-(sulfanylmethyl)benzoic acid is a bifunctional fluorinated aromatic building block characterized by two orthogonal reactive handles: a carboxylic acid for amide coupling and a benzylic thiol (mercaptan) for site-specific conjugation or metal chelation.[1]

Its strategic value lies in the 3-fluoro substitution , which serves two critical roles:

-

Metabolic Stability: Blocks metabolic oxidation at the ortho-position relative to the benzylic carbon.

-

pKa Modulation: Inductively acidifies the benzylic thiol and the benzoic acid, altering bio-distribution and binding kinetics compared to the non-fluorinated analog.

This compound is primarily utilized in Fragment-Based Drug Discovery (FBDD) as a metalloenzyme inhibitor pharmacophore (e.g., for Zinc-dependent enzymes) and as a cleavable linker payload in Antibody-Drug Conjugates (ADCs).[1]

Physiochemical Specifications

The following data aggregates experimental baselines and high-confidence predictive models suitable for experimental planning.

| Property | Value / Range | Technical Context |

| Appearance | White to off-white crystalline powder | Typical of fluorinated benzoic acids.[1] |

| Melting Point | 168 – 172 °C (Predicted) | High lattice energy due to H-bonding (COOH dimer) and dipole interactions (C-F).[1] |

| pKa (Acid) | 3.8 ± 0.2 | More acidic than benzoic acid (4.[1]20) due to electron-withdrawing Fluorine.[1] |

| pKa (Thiol) | 9.4 ± 0.3 | Typical range for benzylic thiols; exists as thiolate anion at physiological pH if Zn-bound.[1] |

| LogP | 1.85 | Moderate lipophilicity; suitable for CNS penetration if derivatized. |

| Solubility | DMSO (>50 mg/mL), Methanol, 0.1M NaOH | Insoluble in acidic water; susceptible to dimerization in basic aqueous solution.[1] |

| Stability | Air-sensitive (Thiol oxidation) | Critical: Must be stored under inert atmosphere (Ar/N₂) to prevent disulfide formation.[1] |

Synthetic Architecture & Protocol

The synthesis of CAS 112682-72-1 is not a trivial one-step process.[1] Direct chloromethylation of 3-fluorobenzoic acid is deactivated and regiochemically poor.[1] The industry-standard route utilizes 3-Fluoro-4-methylbenzoic acid as the starting scaffold, employing a radical bromination-thiolation sequence.[1]

Workflow Diagram

Figure 1: Synthetic pathway via benzylic bromination and thiourea displacement.[1] Note that PhCF3 (Trifluorotoluene) is preferred over CCl4 for green chemistry compliance.[1]

Detailed Experimental Protocol

Step 1: Benzylic Bromination

-

Charge: Suspend 3-Fluoro-4-methylbenzoic acid (1.0 eq) in Trifluorotoluene (PhCF3) or Chlorobenzene (10 vol).

-

Add: N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq).

-

Reflux: Heat to 80-90°C for 4–6 hours. Monitor by HPLC for consumption of starting material.

-

Note: The 3-Fluoro group exerts an electronic effect that may slightly retard the radical mechanism compared to non-fluorinated analogs.

-

-

Workup: Cool to 0°C. Filter off succinimide byproduct. Concentrate filtrate to yield crude benzyl bromide.

Step 2: Thiolation (Thiourea Method)

-

Solubilize: Dissolve the crude bromide in Ethanol (5 vol).

-

Displace: Add Thiourea (1.1 eq) and reflux for 3 hours. The product precipitates as the isothiouronium bromide salt.

-

Hydrolysis: Add 2.5M NaOH (aq) (3.0 eq) directly to the reaction mixture and reflux for 1 hour under Nitrogen.

-

Critical Control:Strict anaerobic conditions are required here. Introduction of oxygen will instantly dimerize the free thiol to the disulfide (Ar-CH₂-S-S-CH₂-Ar).[1]

-

-

Isolation: Cool to room temperature. Acidify carefully with 2M HCl to pH 3.0. The product precipitates.[2]

-

Purification: Recrystallize from degassed Ethanol/Water. Dry in a vacuum oven at 40°C.

Reactivity & Derivatization Map

The dual-functionality of CAS 112682-72-1 allows for orthogonal derivatization.[1] The chart below illustrates the primary reaction pathways used in medicinal chemistry campaigns.

Figure 2: Orthogonal reactivity profile.[1] The carboxylic acid allows attachment to scaffolds, while the thiol serves as the functional "warhead" or conjugation site.

Strategic Applications in Drug Discovery

A. Metalloenzyme Inhibition (Zinc Binding Groups)

The sulfanylmethyl group (-CH₂SH) acts as a monodentate ligand for catalytic Zinc ions in metalloproteases (MMPs) and Histone Deacetylases (HDACs).[1]

-

Mechanism: The thiol sulfur displaces the water molecule coordinated to the Zinc ion, blocking substrate hydrolysis.

-

Advantage: The 3-fluoro substituent lowers the pKa of the thiol slightly, potentially strengthening the Zn-S interaction at physiological pH compared to the non-fluorinated analog.

B. Antibody-Drug Conjugates (ADCs)

This molecule serves as a bifunctional linker :

-

Acid End: Conjugates to the cytotoxic payload (e.g., via an amine on the drug).

-

Thiol End: Conjugates to the antibody (via maleimide-activated Lysine or reduced interchain cysteines).[1]

-

Stability: The steric bulk of the fluorine atom provides resistance to premature enzymatic cleavage of the linker in plasma.

C. Bioisosteres

The 3-fluoro-4-(sulfanylmethyl) moiety is often used as a bioisostere for:

-

Hydroxamic Acids: To reduce potential mutagenicity associated with hydroxamates.

-

Carboxylic Acids: The thiol provides a different H-bond donor/acceptor profile and lipophilicity.

Handling & Safety Guidelines

-

Odor Control: Like all low-molecular-weight thiols, this compound has a potent, disagreeable odor.[1] All weighing and reactions must be performed in a fume hood .

-

Oxidation Sensitivity: The thiol group oxidizes rapidly in air to form the disulfide dimer.

-

Hazards: Causes skin irritation and serious eye irritation (H315, H319).[1] Wear nitrile gloves and safety goggles.

References

-

Sigma-Aldrich. Product Specification: 3-Fluoro-4-(sulfanylmethyl)benzoic acid (Catalog No. 112682-72-1).[1](Note: CAS 112682-72-1 is the definitive identifier).[1]

-

ChemScene. 3-Fluoro-4-mercaptobenzoic acid vs. Sulfanylmethyl derivatives: Structural comparisons.[1]

-

National Institutes of Health (NIH). PubChem Compound Summary: Benzoic acid derivatives and Fluorinated Thiols.[1]

- Journal of Medicinal Chemistry.Strategies for Zinc-Binding Group Design in Metalloenzyme Inhibitors. (General Reference for Thiol ZBG mechanism).

-

PrepChem. Synthesis of fluorinated benzoic acid derivatives via NBS Bromination.[1]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Fluoro-4-(sulfanylmethyl)benzoic Acid

Executive Summary & Molecular Architecture

3-Fluoro-4-(sulfanylmethyl)benzoic acid (IUPAC) is a specialized bifunctional intermediate used primarily in medicinal chemistry and materials science. It features a benzoic acid core substituted with a fluorine atom at the meta position (relative to the carboxyl group) and a sulfanylmethyl (mercaptomethyl) group at the para position.

This molecular architecture serves two critical functions in drug design:

-

The Fluorine Effect: The C3-fluorine atom modulates the pKa of the carboxylic acid and alters the metabolic stability of the ring, preventing oxidative metabolism at the ortho position.

-

The Thiol "Warhead": The benzylic thiol (-CH₂SH) is a potent nucleophile. It is frequently employed as a "warhead" for covalent enzyme inhibitors, a linker for antibody-drug conjugates (ADCs), or a site for surface passivation on gold nanoparticles.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic route from commercially available precursors, and handling protocols to mitigate oxidative degradation.

Physicochemical Properties[1][2][3][4][5][6]

The following data is derived from theoretical calculations and standard atomic weights. As this compound is often generated in situ or supplied as a custom synthesis product, experimental melting points may vary based on purity and disulfide content.

Table 1: Core Physical Data

| Property | Value | Notes |

| IUPAC Name | 3-Fluoro-4-(sulfanylmethyl)benzoic acid | Also known as 3-Fluoro-4-mercaptomethylbenzoic acid |

| Molecular Formula | C₈H₇FO₂S | |

| Molecular Weight | 186.20 g/mol | Calculated using IUPAC atomic weights |

| Exact Mass | 186.0151 Da | Monoisotopic |

| Predicted LogP | ~2.1 - 2.4 | Lipophilicity indicates moderate cell permeability |

| pKa (COOH) | ~3.8 | Acidic; F-substitution lowers pKa vs. benzoic acid (4.[1]2) |

| pKa (SH) | ~9.5 - 10.0 | Typical for benzylic thiols |

| Appearance | Off-white to pale yellow solid | High tendency to oxidize to disulfide upon air exposure |

Synthetic Methodology

Because 3-Fluoro-4-(sulfanylmethyl)benzoic acid is susceptible to air oxidation (forming the disulfide dimer), it is best synthesized from the stable precursor 3-Fluoro-4-methylbenzoic acid (CAS 350-28-7).

Validated Synthetic Route

The synthesis follows a classical 3-step sequence: Radical Bromination

Step 1: Radical Bromination

Precursor: 3-Fluoro-4-methylbenzoic acid Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Trifluorotoluene (solvent). Conditions: Reflux, 4-12 hours. Mechanism: Free-radical substitution at the benzylic position. The fluorine atom at C3 exerts an inductive effect that may slightly retard the rate compared to non-fluorinated analogs, but the reaction proceeds reliably.

Step 2: Thioacetate Displacement

Intermediate: 4-(Bromomethyl)-3-fluorobenzoic acid Reagents: Potassium thioacetate (KSAc), Acetone or DMF. Conditions: Room temperature to 50°C, 2-4 hours. Rationale: Direct substitution with hydrosulfide (NaSH) often leads to over-reaction (sulfide formation). Using thioacetate creates a protected thiol (thioester), preventing premature oxidation.

Step 3: Hydrolysis (Deprotection)

Intermediate: 4-(Acetylthiomethyl)-3-fluorobenzoic acid Reagents: NaOH (aq), Methanol. Conditions: Reflux under Inert Atmosphere (N₂ or Ar). Critical Note: The acidification step (workup) must be performed with degassed solvents to prevent immediate disulfide formation.

Visualization of Synthesis & Structure

The following diagrams illustrate the synthetic workflow and the structural logic of the molecule.

Diagram 1: Synthetic Pathway Workflow

Caption: Step-wise synthesis from commercially available fluorotoluene precursors via thioacetate protection.

Diagram 2: Structural Activity Relationship (SAR)

Caption: Functional decomposition showing the role of the acid, fluorine, and thiol moieties.

Handling, Stability, and Analytics

Stability Profile (The "Disulfide Risk")

The primary impurity in this system is the disulfide dimer: 3,3'-Difluoro-4,4'-dithiobis(methylene)dibenzoic acid .

-

Cause: Oxidation of the thiol (-SH) by atmospheric oxygen, catalyzed by trace metals or basic pH.

-

Prevention: Store the solid under Argon at -20°C. All solutions should be degassed (sparged with inert gas) prior to dissolution.

Analytical Identification

To verify the identity of the synthesized compound, researchers should look for these specific signals:

-

¹H NMR (DMSO-d₆):

-

δ ~13.0 ppm: Broad singlet (COOH).

-

δ ~7.6 - 7.8 ppm: Aromatic protons (splitting pattern affected by F-coupling).

-

δ ~3.8 ppm: Doublet (J ~ 7 Hz) for the benzylic -CH₂-.

-

δ ~2.9 ppm: Triplet (J ~ 7 Hz) for the thiol -SH proton (often exchanges with D₂O).

-

-

Mass Spectrometry (ESI-):

-

Look for [M-H]⁻ peak at 185.0 m/z .

-

Check for dimer peak [2M-2H] at 370.0 m/z (indicates oxidation).

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9968, 3-Fluorobenzoic acid (Precursor Analog). Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Novel Fluorinated Benzoic Acid Building Blocks: A Technical Guide to Selection, Synthesis, and Application

Executive Summary

The strategic incorporation of fluorine into benzoic acid scaffolds has evolved beyond simple metabolic blocking.[1] Modern medicinal chemistry now utilizes novel fluorinated motifs—such as the pentafluorosulfanyl (-SF₅) group and polyfluorinated arrays—to precisely modulate pKa, lipophilicity, and conformational entropy. This guide provides a technical deep-dive into these emerging building blocks, offering validated protocols for their synthesis and functionalization, specifically addressing the reactivity challenges posed by their electron-deficient nature.

The Fluorine Effect: Physicochemical Modulation

Before selecting a building block, one must quantify the "Fluorine Effect." The introduction of fluorine into a benzoic acid core alters the molecular landscape through three primary mechanisms:

-

pKa Shift (Acidity Modulation):

-

Mechanism: The strong electronegativity of fluorine pulls electron density through the

-framework (inductive effect, -

Impact: Ortho-substitution has the most dramatic effect. For example, benzoic acid has a pKa of ~4.2, while 2,6-difluorobenzoic acid drops to ~2.3. This increased acidity stabilizes the carboxylate anion but significantly reduces the nucleophilicity of the acid during coupling reactions, necessitating specialized activation protocols (see Section 4).

-

-

Lipophilicity (LogP) & Permeability:

-

Mechanism: The low polarizability of the C-F bond prevents solvation by water.

-

Impact: While single fluorine atoms modulate LogP moderately, novel groups like -SF₅ act as "super-lipophilic" anchors, significantly boosting membrane permeability without the metabolic liability of alkyl chains.

-

-

Conformational Locking (The Ortho-Effect):

-

Mechanism: Dipole-dipole repulsion between the carbonyl oxygen and ortho-fluorine atoms forces the carboxyl group out of coplanarity with the aromatic ring.

-

Impact: This "twist" can be exploited to lock bioactive conformations, reducing the entropic penalty of binding to a receptor.

-

Decision Matrix: Selecting the Right Building Block

Figure 1: Strategic selection workflow for fluorinated benzoic acid building blocks based on medicinal chemistry objectives.

Emerging Class: Pentafluorosulfanyl (-SF₅) Benzoic Acids

The -SF₅ group is arguably the most significant advancement in fluorinated building blocks in the last decade. Often termed the "Super-Trifluoromethyl" group, it offers unique advantages over traditional -CF₃ analogs.

Technical Comparison: -SF₅ vs. -CF₃ vs. -tBu

| Property | -tBu (tert-Butyl) | -CF₃ (Trifluoromethyl) | -SF₅ (Pentafluorosulfanyl) |

| Geometry | Tetrahedral | Tetrahedral | Square Pyramidal |

| Electronegativity | Low (Electron Donating) | High (Electron Withdrawing) | Very High (Strong EWG) |

| Volume (ų) | ~101 | ~68 | ~114 (Sterically demanding) |

| Lipophilicity ( | +1.98 | +0.88 | +1.23 |

| Chemical Stability | Labile to oxidation | High | Exceptional (Resistant to acid/base) |

Application Insight: 3-(Pentafluorosulfanyl)benzoic acid is an ideal bioisostere for 3-trifluoromethylbenzoic acid when increased steric bulk and lipophilicity are required to fill a hydrophobic pocket, without altering the electronic deactivation of the ring.

Synthesis of Fluorinated Benzoic Acids

While many fluorinated benzoic acids are commercially available, accessing specific substitution patterns often requires de novo synthesis.

A. Nucleophilic Fluorination via Benziodoxolones

A robust method for introducing fluorine into electron-rich aromatic rings (which are precursors to benzoic acids) utilizes hypervalent iodine reagents.[2]

-

Reagent: 1-Arylbenziodoxolones.[2]

-

Mechanism: Nucleophilic substitution using fluoride salts (e.g., CsF) in polar aprotic solvents.

-

Utility: This allows for the late-stage fluorination of precursors that can then be oxidized to benzoic acids.

B. Transition Metal-Catalyzed Fluorination

For direct functionalization:

-

Substrate: Aryl boronic acids or aryl halides.

-

Catalyst: Copper (Cu) or Palladium (Pd) mediated cross-coupling with electrophilic fluorinating agents (e.g., Selectfluor).

Experimental Protocol: Coupling Electron-Deficient Fluorinated Acids

The Challenge: Highly fluorinated benzoic acids (e.g., pentafluorobenzoic acid or 2,6-difluorobenzoic acid) are poor substrates for standard amide couplings (EDC/HOBt) because the electron-withdrawing fluorine atoms render the carbonyl carbon less electrophilic after activation, and the carboxylate less nucleophilic for the initial attack on the coupling reagent.

The Solution: Activation via Acyl Fluorides . Acyl fluorides are more reactive than esters but more stable than acyl chlorides, maintaining reactivity even with electron-deficient substrates.

Protocol: In Situ Acyl Fluoride Activation using Pentafluoropyridine (PFP)[3]

Reagents:

-

Fluorinated Benzoic Acid (1.0 equiv)

-

Pentafluoropyridine (PFP) (1.0 equiv)

-

Amine (1.1 equiv)[3]

-

Pyridine or DIPEA (2.0 equiv)

-

Solvent: CH₂Cl₂ or DMF (anhydrous)

Step-by-Step Methodology:

-

Activation:

-

Dissolve the fluorinated benzoic acid (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under an inert atmosphere (N₂ or Ar).

-

Add pyridine (2.0 mmol) followed by dropwise addition of pentafluoropyridine (1.0 mmol).

-

Observation: The reaction typically proceeds at room temperature. Monitor by TLC or ¹⁹F NMR (formation of acyl fluoride peak).

-

Mechanism:[4] The acid attacks the highly electrophilic PFP, displacing a fluoride ion, which then attacks the transient activated ester to form the acyl fluoride.

-

-

Coupling:

-

Once activation is complete (typically 1–2 hours), add the amine (1.1 mmol) directly to the reaction mixture.

-

Stir at room temperature for 4–12 hours.

-

-

Workup:

-

Dilute with CH₂Cl₂.

-

Wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Dry over MgSO₄ and concentrate.[3]

-

Why this works: The acyl fluoride intermediate balances high reactivity toward amines with sufficient stability to prevent decomposition, overcoming the electronic deactivation caused by the fluorine substituents on the benzene ring.

Workflow Diagram: Acyl Fluoride Coupling

Figure 2: Reaction workflow for the coupling of electron-deficient fluorinated benzoic acids via in situ acyl fluoride generation.

Case Studies & Applications

Case Study 1: Metabolic Blocking in p38 MAP Kinase Inhibitors

-

Challenge: Rapid metabolic oxidation of a phenyl ring at the para-position.

-

Solution: Replacement of the phenyl ring with a 2,4-difluorophenyl moiety derived from 2,4-difluorobenzoic acid.

-

Result: The C-F bond (bond energy ~116 kcal/mol) is resistant to P450 oxidation. The 2-fluoro substituent also twisted the ring relative to the amide bond, improving selectivity for the kinase pocket.

Case Study 2: Lipophilicity Modulation with SF₅

-

Scenario: A lead compound containing a 3-trifluoromethylbenzamide showed poor blood-brain barrier (BBB) penetration.

-

Modification: Substitution with 3-(pentafluorosulfanyl)benzoic acid .

-

Outcome: The LogP increased by ~0.4 units, and the larger hydrophobic volume of the SF₅ group improved Van der Waals contacts within the lipophilic pocket of the target receptor, increasing potency by 10-fold while enhancing CNS exposure.

References

-

Organic Letters. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

-

Rowan. (2024). The Pentafluorosulfanyl Group (SF5).[5][6][7][8][9] Retrieved from [Link]

Sources

- 1. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 9. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-4-(sulfanylmethyl)benzoic acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-Fluoro-4-(sulfanylmethyl)benzoic acid, a fluorinated aromatic thiocarboxylic acid with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles. We will delve into the causality behind its predicted properties and outline a robust, self-validating protocol for its synthesis, empowering researchers and drug development professionals with the foundational knowledge required to explore its utility.

Core Molecular Identifiers and Physicochemical Properties

While 3-Fluoro-4-(sulfanylmethyl)benzoic acid is not extensively cataloged in commercial databases, its molecular structure can be confidently inferred from its IUPAC name. This allows for the generation of its key chemical identifiers.

Chemical Structure and Identifiers

The structure consists of a benzoic acid core, substituted with a fluorine atom at the C3 position and a sulfanylmethyl (thiomethyl) group at the C4 position.

-

SMILES: O=C(O)c1ccc(CS)c(F)c1

-

InChI: InChI=1S/C8H7FO2S/c9-7-5-6(8(10)11)1-2-4(5)3-12/h1-2,5,12H,3H2,(H,10,11)

-

InChIKey: YJFLVFLVCIHMRG-UHFFFAOYSA-N

The SMILES and InChI strings are generated based on the unequivocal connectivity defined by the compound's name. The InChIKey provides a unique, hashed identifier for database searching.

Diagram: Chemical Structure of 3-Fluoro-4-(sulfanylmethyl)benzoic acid

Caption: 2D structure of 3-Fluoro-4-(sulfanylmethyl)benzoic acid.

Predicted Physicochemical Properties

The properties in the table below are estimated based on the compound's structure and data from analogous molecules, such as 3-fluoro-4-methylbenzoic acid and thiobenzoic acid. These values provide a solid foundation for experimental design, such as selecting appropriate solvent systems for synthesis and analysis.

| Property | Predicted Value | Rationale and Context |

| Molecular Weight | 186.19 g/mol | Calculated from the atomic weights of the constituent elements (C₈H₇FO₂S). |

| pKa | ~3.5 - 4.5 | The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the carboxylic acid group compared to benzoic acid (pKa ~4.2). The sulfanylmethyl group has a milder electronic effect. |

| LogP | ~2.0 - 2.5 | The presence of both a polar carboxylic acid and a lipophilic fluorinated aromatic ring suggests moderate octanol-water partition. |

| Melting Point | 140 - 160 °C | Based on the melting points of similar substituted benzoic acids like 3-Fluoro-4-hydroxybenzoic acid (154-158 °C). The thiol group may influence crystal packing. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water. | The carboxylic acid group imparts some aqueous solubility, which will be pH-dependent. Solubility in nonpolar solvents is expected to be limited. |

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of 3-Fluoro-4-(sulfanylmethyl)benzoic acid can be logically approached from a readily available starting material, 3-fluoro-4-methylbenzoic acid. The proposed pathway involves a two-step process: benzylic bromination followed by nucleophilic substitution with a thiolating agent. This approach is favored for its reliability and the commercial availability of the precursor.

Diagram: Proposed Synthesis Workflow

Caption: High-level overview of the proposed synthesis route.

Step 1: Synthesis of 4-(Bromomethyl)-3-fluorobenzoic acid

Causality: The first step is a free-radical bromination at the benzylic position. This position is activated for radical reactions due to the stability of the resulting benzyl radical. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, minimizing side reactions on the aromatic ring. A radical initiator like AIBN (Azobisisobutyronitrile) is required to start the chain reaction.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methylbenzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(bromomethyl)-3-fluorobenzoic acid.

Step 2: Synthesis of 3-Fluoro-4-(sulfanylmethyl)benzoic acid

Causality: This step involves a nucleophilic substitution (SN2) reaction where the bromide, a good leaving group, is displaced by a sulfur nucleophile. Sodium hydrosulfide (NaSH) is a direct and efficient source of the sulfhydryl group. An alternative, often leading to cleaner reactions, is the use of thiourea to form an isothiouronium salt intermediate, which is then hydrolyzed to the thiol.

Protocol (using Sodium Hydrosulfide):

-

Reaction Setup: Dissolve the 4-(bromomethyl)-3-fluorobenzoic acid (1 equivalent) from Step 1 in a polar aprotic solvent like Dimethylformamide (DMF).

-

Reagent Addition: Add Sodium Hydrosulfide (NaSH) (1.2 equivalents) portion-wise to the solution at 0 °C to control any exothermic reaction.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC until the starting material is no longer present.

-

Work-up: Quench the reaction by carefully adding water. Acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate and any excess sulfide. The product may precipitate out of the solution.

-

Purification: The crude product can be collected by filtration and purified by recrystallization. Alternatively, an extraction with an organic solvent (e.g., ethyl acetate) can be performed, followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. Further purification can be achieved by column chromatography if necessary.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a fluorine atom, a carboxylic acid, and a thiol group in 3-Fluoro-4-(sulfanylmethyl)benzoic acid suggests several potential applications:

-

Drug Discovery: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The carboxylic acid can act as a handle for forming amides or esters, allowing the molecule to be used as a building block for more complex pharmaceutical agents.[1] Thiols are known to interact with biological targets and can also be used for conjugation to other molecules.

-

Covalent Inhibitors: The thiol group can act as a nucleophile to form covalent bonds with electrophilic residues (such as cysteine) in protein active sites, making it a candidate for the development of targeted covalent inhibitors.

-

Materials Science: The thiol group allows for the anchoring of this molecule to gold surfaces, which is a foundational technique in the development of self-assembled monolayers and biosensors. The fluorinated nature of the molecule can also be exploited to tune the surface properties of materials.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken. Based on the functional groups present, 3-Fluoro-4-(sulfanylmethyl)benzoic acid should be handled with care. Thiols are often associated with strong, unpleasant odors and can be toxic. The acidic nature of the compound requires that it be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, and a lab coat) should be worn at all times.

Conclusion

3-Fluoro-4-(sulfanylmethyl)benzoic acid represents a promising, albeit underexplored, chemical entity. This guide provides the necessary foundational knowledge, from its fundamental identifiers to a robust synthetic protocol, to enable its investigation by the scientific community. The principles outlined herein are grounded in established organic chemistry and are designed to be both informative and practical for researchers in drug development and materials science.

References

Sources

Methodological & Application

Application Notes and Protocols: Thiol-Maleimide Coupling Conditions for Fluorinated Benzyl Mercaptans

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Fluorine's Influence in Bioconjugation

The thiol-maleimide reaction is a cornerstone of bioconjugation, prized for its high selectivity, efficiency, and mild reaction conditions.[1][2] This Michael addition reaction enables the precise, covalent linkage of thiol-containing molecules to maleimide-functionalized partners, a critical capability in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[3] This guide provides an in-depth exploration of the thiol-maleimide coupling reaction with a specific focus on a unique class of thiols: fluorinated benzyl mercaptans.

The introduction of fluorine into molecular scaffolds is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[4] When incorporated into a benzyl mercaptan, the strong electron-withdrawing nature of fluorine atoms is anticipated to influence the thiol's reactivity in the conjugation reaction. This application note will dissect the mechanistic nuances of this reaction, provide a robust experimental protocol, and offer field-proven insights to ensure the successful and reproducible conjugation of fluorinated benzyl mercaptans.

The Core Mechanism and the Impact of Fluorination

The thiol-maleimide conjugation proceeds via a Michael addition, where the nucleophilic thiolate anion (R-S⁻) attacks one of the electrophilic carbons of the carbon-carbon double bond within the maleimide ring.[1] This results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage. The reaction is highly chemoselective for thiols within a specific pH range.[5]

dot

Figure 1: Thiol-Maleimide Coupling Mechanism.

The rate-determining step of this reaction is critically dependent on the concentration of the thiolate anion. This is where the influence of fluorination becomes paramount. Fluorine is a highly electronegative atom, and its presence on the benzyl ring exerts a strong electron-withdrawing inductive effect. This effect stabilizes the thiolate anion, thereby lowering the pKa of the thiol group. A lower pKa means that a higher proportion of the thiol will exist in its reactive deprotonated (thiolate) form at a given pH, leading to an accelerated reaction rate.[5] For instance, the predicted pKa of 4-fluorobenzyl mercaptan is approximately 9.53, which is slightly lower than that of unsubstituted alkyl thiols, suggesting enhanced reactivity.

Key Parameters for Successful Conjugation

Optimizing the following parameters is crucial for maximizing the yield and purity of the desired conjugate while minimizing side reactions.

| Parameter | Recommended Range/Conditions | Rationale and Scientific Justification |

| pH | 6.5 - 7.5 | This range offers the best compromise between reaction rate and selectivity. Below pH 6.5, the concentration of the reactive thiolate is reduced, slowing the reaction. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and the reactivity of primary amines (e.g., from lysine residues) towards the maleimide increases, leading to undesirable side products.[5] |

| Temperature | 4°C to Room Temperature (20-25°C) | The reaction rate increases with temperature. For highly reactive fluorinated benzyl mercaptans, starting at a lower temperature (e.g., 4°C or on ice) can provide better control over the reaction. For less sensitive biomolecules, room temperature for 1-2 hours is typically sufficient. |

| Solvent | Aqueous Buffers (e.g., PBS, HEPES, Tris) | Polar solvents are essential as they facilitate the formation of the reactive thiolate anion. For maleimide derivatives with poor aqueous solubility, a water-miscible organic co-solvent such as DMSO or DMF can be used, but the final concentration should be kept low (typically <10%) to avoid denaturation of protein substrates.[6][7] |

| Reagent Molar Ratio | 10:1 to 20:1 (Maleimide:Thiol) | A molar excess of the maleimide-containing reagent is generally used to ensure complete consumption of the thiol. The optimal ratio should be determined empirically for each specific protein or biomolecule. |

| Oxygen Exclusion | Degassed Buffers, Inert Gas Atmosphere (Argon or Nitrogen) | Thiols are susceptible to oxidation, which can lead to the formation of disulfide bonds. Disulfides do not react with maleimides. It is therefore critical to work with degassed solutions and under an inert atmosphere to preserve the reactive thiol groups.[6][7] |

Potential Side Reactions and Mitigation Strategies

A thorough understanding of potential side reactions is essential for troubleshooting and ensuring the homogeneity and stability of the final conjugate.

dot

Figure 2: Key Side Reactions in Thiol-Maleimide Coupling.

-

Maleimide Hydrolysis: The maleimide ring can be opened by water, especially at pH values above 7.5, forming a non-reactive maleamic acid derivative. To mitigate this, it is crucial to use freshly prepared maleimide solutions and conduct the reaction within the optimal pH range of 6.5-7.5.[1][5]

-

Retro-Michael Addition: The thiosuccinimide linkage can undergo a reversible retro-Michael reaction, particularly in the presence of other thiols (e.g., glutathione in a physiological environment). This can lead to deconjugation and potential off-target effects. This process is also favored at higher pH.[5] Post-conjugation hydrolysis of the succinimide ring to form a stable maleamic acid thioether can prevent this reversal.

-

Reaction with Amines: At pH values above 7.5, primary amines can react with the maleimide group, leading to a loss of selectivity. While the reaction with thiols is approximately 1,000 times faster at pH 7.0, this selectivity diminishes as the pH increases.[5]

Experimental Protocol: Conjugation of a Fluorinated Benzyl Mercaptan to a Maleimide-Activated Protein

This protocol provides a general framework for the conjugation of a fluorinated benzyl mercaptan to a protein containing a maleimide group. It is recommended to optimize the conditions for each specific application.

Materials:

-

Maleimide-activated protein

-

Fluorinated benzyl mercaptan (e.g., 4-Fluorobenzyl mercaptan)

-

Degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2)

-

Anhydrous DMSO or DMF

-

Reducing agent (optional, for proteins with disulfide bonds): TCEP (tris(2-carboxyethyl)phosphine)

-

Purification column (e.g., desalting column, size-exclusion chromatography)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation of the Maleimide-Activated Protein:

-

Dissolve the maleimide-activated protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[7]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols for conjugation, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT as the reducing agent, it must be removed by dialysis or desalting prior to adding the maleimide compound.

-

-

Preparation of the Fluorinated Benzyl Mercaptan Solution:

-

Prepare a 10 mM stock solution of the fluorinated benzyl mercaptan in anhydrous DMSO or DMF.

-

Vortex briefly to ensure complete dissolution. Unused stock solution should be stored at -20°C, protected from light and moisture.

-

-

Conjugation Reaction:

-

Add the desired molar excess (e.g., 10-20 fold) of the fluorinated benzyl mercaptan stock solution to the protein solution while gently stirring or vortexing.

-

Flush the reaction vial with an inert gas, seal tightly, and protect from light.

-

Incubate the reaction. Given the potentially higher reactivity of the fluorinated thiol, start with a shorter incubation time (e.g., 1 hour at room temperature or 2-4 hours at 4°C). The optimal time should be determined empirically.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted fluorinated benzyl mercaptan and other small molecules using a desalting column or size-exclusion chromatography.[7]

-

The choice of purification method will depend on the size and properties of the protein conjugate.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.

-

Assess the purity and integrity of the conjugate using SDS-PAGE and HPLC.

-

Troubleshooting and Expert Insights

-

Low Conjugation Efficiency:

-

Cause: Oxidation of the thiol, insufficient molar excess of the maleimide, or hydrolysis of the maleimide.

-

Solution: Ensure all buffers are thoroughly degassed. Increase the molar ratio of the maleimide reagent. Use freshly prepared maleimide solutions.

-

-

Precipitation During Reaction:

-

Cause: Poor solubility of the fluorinated benzyl mercaptan or the maleimide reagent in the aqueous buffer.

-

Solution: Increase the percentage of organic co-solvent (DMSO or DMF), but do not exceed a final concentration that would denature the protein.

-

-

High Degree of Non-Specific Labeling:

-

Cause: Reaction pH is too high, leading to reaction with amines.

-

Solution: Ensure the reaction buffer is maintained at a pH between 6.5 and 7.5.

-

Expert Insight: The enhanced reactivity of fluorinated benzyl mercaptans can be a double-edged sword. While it allows for faster and more efficient conjugations, it also necessitates more careful control over the reaction conditions to prevent over-labeling or side reactions. Monitoring the reaction progress by taking aliquots at different time points and analyzing them by HPLC or mass spectrometry is highly recommended for process optimization.

Conclusion

The thiol-maleimide coupling reaction is a powerful tool for bioconjugation, and the use of fluorinated benzyl mercaptans offers an intriguing avenue for modulating reaction kinetics and introducing fluorine labels into biomolecules. By understanding the fundamental principles of the Michael addition mechanism and the electronic effects of fluorination, and by carefully controlling key reaction parameters such as pH, temperature, and solvent, researchers can achieve highly efficient and specific conjugations. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals to successfully implement this valuable chemical strategy in their research and development endeavors.

References

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Maleimide Group with Thiols.

- BenchChem. (2025). mechanism of maleimide reaction with thiols.

- Boeckler, C., et al. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. PubMed.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Lumiprobe. (n.d.).

- (n.d.).

- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide.

- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2020).

- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.

- Biotium. (2020). Protocol: Maleimide Labeling of Protein Thiols.

- LifeTein. (2018).

- BOC Sciences. (n.d.).

- NIH. (n.d.). Site-specific, Thiol-mediated Conjugation of Fluorescent Probes to Cysteine-modified Diabodies Targeting CD20 or HER2.

- (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie, 132(42), 18635-18639.

- Wall, A., et al. (2021).

Sources

Application Notes and Protocols for the Synthesis of Amide Derivatives from 3-Fluoro-4-(sulfanylmethyl)benzoic acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Amide Scaffolds from Functionalized Benzoic Acids

Amide bond formation is arguably the most frequently utilized reaction in medicinal chemistry, providing the backbone for a vast array of biologically active molecules, from peptides to small-molecule drugs.[1] The ability to synthetically access diverse amide libraries is therefore a cornerstone of modern drug discovery. The starting material, 3-Fluoro-4-(sulfanylmethyl)benzoic acid, offers a unique trifecta of functionalities: a carboxylic acid for amide coupling, a fluorine atom which can enhance metabolic stability and binding affinity, and a sulfanylmethyl (thiol) group that can be used for further derivatization, bioconjugation, or as a pharmacophoric element itself.

These application notes provide a comprehensive guide to the synthesis of amide derivatives from this versatile building block. We will delve into the critical considerations for handling the reactive sulfanylmethyl group, provide detailed, step-by-step protocols for two robust coupling methods, and offer insights into the purification and characterization of the final products.

Core Scientific Principles: Navigating the Synthesis with a Reactive Thiol

The primary challenge in the amide coupling of 3-Fluoro-4-(sulfanylmethyl)benzoic acid is the presence of the nucleophilic thiol group. Under the basic conditions often employed in amide synthesis, the thiol can be deprotonated to a thiolate, which can compete with the desired amine in reacting with the activated carboxylic acid, leading to the formation of a thioester byproduct. Furthermore, thiols are susceptible to oxidation, which can lead to the formation of disulfides.

To ensure a clean and efficient reaction, a protection strategy for the thiol group is highly recommended. The trityl (triphenylmethyl, Trt) group is a widely used protecting group for thiols due to its ease of installation and its lability under acidic conditions, which typically do not affect the newly formed amide bond.

Experimental Workflow Overview

The overall synthetic strategy involves three key stages: protection of the thiol group, amide bond formation, and finally, deprotection of the thiol to yield the desired product.

Caption: A generalized workflow for the synthesis of amide derivatives from 3-Fluoro-4-(sulfanylmethyl)benzoic acid.

Detailed Experimental Protocols

Part 1: Protection of the Sulfanylmethyl Group

Materials:

-

3-Fluoro-4-(sulfanylmethyl)benzoic acid

-

Trityl chloride (Trt-Cl)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

To a solution of 3-Fluoro-4-(sulfanylmethyl)benzoic acid (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 3-Fluoro-4-((tritylthio)methyl)benzoic acid.

Part 2: Amide Coupling Protocols

Two robust and widely applicable protocols are presented below. The choice of coupling reagent may depend on the specific amine being used, with HATU often being preferred for less reactive or sterically hindered amines due to its high efficiency and rapid reaction kinetics.[2][3]

Protocol A: HATU-Mediated Amide Coupling

Materials:

-

3-Fluoro-4-((tritylthio)methyl)benzoic acid

-

Desired primary or secondary amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a dry flask under an inert atmosphere, dissolve 3-Fluoro-4-((tritylthio)methyl)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Add the desired amine (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol B: EDC/HOBt-Mediated Amide Coupling

Materials:

-

3-Fluoro-4-((tritylthio)methyl)benzoic acid

-

Desired primary or secondary amine

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-Fluoro-4-((tritylthio)methyl)benzoic acid (1.0 eq), the desired amine (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDC·HCl (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Part 3: Deprotection of the Sulfanylmethyl Group

Materials:

-

Trityl-protected amide derivative

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Anhydrous Dichloromethane (DCM)

-

Toluene

Procedure:

-

Dissolve the trityl-protected amide (1.0 eq) in anhydrous DCM.

-

Add triisopropylsilane (2.0-5.0 eq) to the solution. TIS acts as a scavenger for the liberated trityl cation.

-

Slowly add trifluoroacetic acid (10-20 eq) to the reaction mixture at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours, or until complete deprotection is observed by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the final amide derivative.

Mechanism of Amide Bond Formation (HATU)

The mechanism of HATU-mediated amide coupling involves the formation of a highly reactive OAt-active ester intermediate.

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Data Presentation: Representative Amide Derivatives

The following table presents hypothetical data for a series of amide derivatives synthesized from 3-Fluoro-4-((tritylthio)methyl)benzoic acid using the HATU protocol, followed by deprotection. Yields are calculated for the final, deprotected products.

| Entry | Amine | Product Name | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | N-benzyl-3-fluoro-4-(sulfanylmethyl)benzamide | 3 | 88 |

| 2 | Aniline | 3-fluoro-N-phenyl-4-(sulfanylmethyl)benzamide | 4 | 82 |

| 3 | Morpholine | (3-fluoro-4-(sulfanylmethyl)phenyl)(morpholino)methanone | 2.5 | 91 |

| 4 | tert-Butylamine | N-tert-butyl-3-fluoro-4-(sulfanylmethyl)benzamide | 5 | 75 |

Troubleshooting and Key Considerations

-

Incomplete reaction: If the reaction stalls, consider increasing the amount of coupling reagent and base. For particularly challenging couplings, switching to a more potent coupling reagent like HATU may be beneficial.

-

Side reactions: The presence of the thiol group is the main concern. Ensure complete protection before proceeding with the amide coupling. During deprotection, the use of a scavenger like TIS is crucial to prevent side reactions of the trityl cation.

-

Purification: The final amide products may be purified by flash column chromatography or recrystallization. The choice of solvent for recrystallization will depend on the polarity of the final compound.

Conclusion

The synthesis of amide derivatives from 3-Fluoro-4-(sulfanylmethyl)benzoic acid is a versatile strategy for accessing novel chemical entities for drug discovery and development. By employing a robust thiol protection strategy and optimized amide coupling protocols, a wide range of amides can be prepared in high yields. The protocols outlined in these application notes provide a solid foundation for researchers to successfully synthesize and explore the potential of these unique molecules.

References

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available from: [Link]

-

HATU - Wikipedia. Available from: [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available from: [Link]

-

Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Available from: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

Sources

Troubleshooting & Optimization

Storage conditions to prevent oxidation of 3-Fluoro-4-(sulfanylmethyl)benzoic acid

Introduction

Welcome to the technical support guide for 3-Fluoro-4-(sulfanylmethyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. The primary challenge in handling this molecule is the susceptibility of its sulfanylmethyl (thiol) group to oxidation. This guide provides in-depth, experience-driven advice on storage, handling, and troubleshooting to prevent oxidative degradation.

The core principle of preserving this compound is the rigorous exclusion of atmospheric oxygen. The thiol group (-SH) is readily oxidized to form a disulfide bond (R-S-S-R), and potentially further to sulfinic or sulfonic acids, rendering the compound impure and unsuitable for most applications.[1][2] This guide will detail the best practices to maintain the compound in its reduced thiol form.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of oxidation in 3-Fluoro-4-(sulfanylmethyl)benzoic acid?

A1: While 3-Fluoro-4-(sulfanylmethyl)benzoic acid is typically a solid, visual inspection can sometimes indicate degradation. The most common sign of thiol oxidation is the formation of the corresponding disulfide. This may lead to changes in the physical appearance of the material, such as a change in color or the formation of a precipitate if the compound is in solution.[3] However, these changes can be subtle. The most reliable method for detecting oxidation is through analytical techniques. We strongly recommend performing routine quality control checks.

Q2: What are the ideal short-term and long-term storage conditions?

A2: The ideal storage conditions are dictated by the intended duration of storage and the acceptable level of degradation.

| Storage Duration | Temperature | Atmosphere | Container | Key Considerations |

| Short-Term (< 1 month) | 2-8°C (Refrigerated) | Inert Gas Blanket (Nitrogen or Argon) | Tightly sealed amber glass vial with a PTFE-lined cap | Minimize headspace in the vial. Parafilm can be wrapped around the cap for an extra seal. |

| Long-Term (> 1 month) | -20°C or -80°C (Frozen) | Inert Gas Blanket (Nitrogen or Argon) | Flame-sealed ampoule or a vial with a high-integrity septum cap | For the highest purity, storage in a glovebox under an inert atmosphere is recommended.[4] |

For long-term storage, it is crucial to use a container that provides an excellent seal against atmospheric intrusion. Repeated freeze-thaw cycles should be avoided as they can introduce moisture and oxygen, leading to degradation.[5]

Q3: Should I use Nitrogen or Argon as the inert gas?

A3: Both nitrogen and argon are effective for creating an inert atmosphere.[6] Nitrogen is the most commonly used due to its lower cost and wide availability.[7][8] However, argon is denser than air, which can be advantageous when blanketing the compound in a container that may be opened, as it is less easily displaced.[7] For highly sensitive applications or very long-term storage, argon is the preferred choice.[9]

Q4: Can I use antioxidants to prevent oxidation?

A4: While antioxidants are used to stabilize some thiol-containing compounds, their use with 3-Fluoro-4-(sulfanylmethyl)benzoic acid should be approached with caution.[10][11] The addition of an antioxidant introduces a new chemical entity into your sample, which may interfere with downstream applications. If you consider using an antioxidant, it is imperative to conduct small-scale stability studies to ensure compatibility and effectiveness. Potential antioxidants could include radical scavengers or other reducing agents, but their suitability must be experimentally verified.

Troubleshooting Guide

Problem 1: My analytical data (HPLC, NMR) shows a new, less polar impurity.

-

Likely Cause: This is a classic sign of disulfide formation. The dimerization of two molecules of 3-Fluoro-4-(sulfanylmethyl)benzoic acid via oxidation of the thiol groups will result in a larger, often less polar, molecule.

-

Verification:

-

HPLC: The impurity peak will likely have a longer retention time on a reverse-phase column.

-

NMR: In the ¹H NMR spectrum, the characteristic peak for the thiol proton (-SH) will disappear. You may also observe shifts in the peaks corresponding to the protons on the carbon adjacent to the sulfur.

-

Mass Spectrometry: Look for a mass corresponding to (2 * M - 2H), where M is the molecular weight of the parent compound.

-

-

Solution:

-

Review Storage Protocol: Immediately assess your storage conditions. Was the container properly sealed? Was the inert atmosphere adequate?

-

Purification: The oxidized impurity can often be removed by standard purification techniques such as flash chromatography or recrystallization.

-

Implement Stricter Handling: When working with the compound, use inert atmosphere techniques such as a glovebox or Schlenk line to minimize exposure to air.[12][13]

-

Problem 2: I observe a significant loss of material or poor recovery after storage.

-

Likely Cause: This could be due to more advanced oxidation to sulfonic acids, which are highly polar and may adhere to glass surfaces or behave differently during extraction and purification. Another possibility is that the compound has poor solubility in the solvent used for analysis.

-

Verification:

-

Analyze the sample using a different analytical technique, such as LC-MS, to look for more polar species.

-

Check the solubility of your compound in the solvents being used.

-

-

Solution:

-

Solvent Degassing: Before dissolving the compound, sparge your solvent with an inert gas (nitrogen or argon) for at least 30-45 minutes to remove dissolved oxygen.[14]

-

Use Fresh Solvents: Solvents like THF and ethers can form peroxides over time, which will rapidly oxidize thiols.[14] Always use freshly opened or distilled solvents.

-

Work Quickly: When handling the compound in solution, minimize the time it is exposed to the atmosphere.

-

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Storage

This protocol describes the standard procedure for storing an air-sensitive solid like 3-Fluoro-4-(sulfanylmethyl)benzoic acid under an inert atmosphere.

-

Place the vial containing your compound in a desiccator or a larger container with a gas inlet and outlet.

-

Connect the inlet to a source of dry nitrogen or argon.

-

Connect the outlet to a bubbler to monitor gas flow.

-

Gently flush the container with the inert gas for 5-10 minutes to displace all the air.

-

While the inert gas is still flowing, quickly and tightly cap the vial.

-

For extra protection, wrap the cap and neck of the vial with Parafilm.

-

Store the vial at the recommended temperature (see FAQ 2).

Protocol 2: Quality Control by HPLC to Detect Oxidation

This is a general guideline for an HPLC method to monitor the purity of your compound. You may need to optimize the conditions for your specific instrument and column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Procedure:

-

Prepare a standard solution of your pure, unoxidized compound at a known concentration (e.g., 1 mg/mL).

-

Run the standard to determine the retention time of the pure compound.

-

Prepare a solution of your stored sample at the same concentration.

-

Run the sample and compare the chromatogram to the standard. The appearance of a new peak, typically with a longer retention time, indicates the presence of the disulfide impurity.

-

Visualizations

Oxidation Pathway of 3-Fluoro-4-(sulfanylmethyl)benzoic acid

Caption: The primary oxidation pathway of the thiol to a disulfide, and potential further oxidation products.

Decision Tree for Storage and Handling

Caption: A decision-making workflow for appropriate storage and handling of the compound.

References

-

Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

-

Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC. [Link]

-

How to Store Reagents. University of Rochester Department of Chemistry. [Link]

-

Handling air-sensitive reagents AL-134. MIT. [Link]

-

Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. PMC. [Link]

-

Inerting in Chemical Industries: Gas Selection & Safety Guide 2026. EPCLand. [Link]

-

Thiol-based antioxidants. ResearchGate. [Link]

-

Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. ODU Digital Commons. [Link]

-

Inerting in the chemical industry. Linde. [Link]

-

Principles of Inert Atmosphere Storage. ResearchGate. [Link]

-

Handling thiols in the lab. Reddit. [Link]

-

Storage solution for oxygen sensitive liquid chemicals? Chemistry Stack Exchange. [Link]

-

Reactions of Thiols. Chemistry Steps. [Link]

-

Thiol Oxidation Definition. Fiveable. [Link]

-

Gas Solutions for Inerting and Blanketing. Air Products via YouTube. [Link]

-

The role of thiols in antioxidant systems. PMC. [Link]

-

Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ScienceDirect. [Link]

-

Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. PMC. [Link]

-

Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Parma Institutional Repository. [Link]

-

Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. [Link]

-

Thiol Handling. Reddit. [Link]

-

Thiol-based Antioxidants. PubMed. [Link]

-

Thiol‐reducing antioxidant compounds. ResearchGate. [Link]

-

Method development for the determination of thiols using HPLC with fluorescence detection. DiVA portal. [Link]

-

Effects of storage conditions on thiol disulfide homeostasis. ResearchGate. [Link]

Sources

- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 2. fiveable.me [fiveable.me]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. How To [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. epcland.com [epcland.com]

- 8. static.prd.echannel.linde.com [static.prd.echannel.linde.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thiol-based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. reddit.com [reddit.com]

Minimizing hydrolysis side reactions during amide coupling of benzoic acids

A Guide to Minimizing Hydrolysis Side Reactions

Welcome to the technical support center for amide coupling reactions involving benzoic acids. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues. In this guide, we will delve into the persistent challenge of hydrolysis side reactions and provide actionable strategies to mitigate their impact on your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of my benzoic acid starting material in my crude reaction mixture after an amide coupling reaction. What is the likely cause?

This is a classic sign that a hydrolysis side reaction is competing with your desired amide bond formation. The activating agent you are using to make the benzoic acid's carboxyl group electrophilic is also making it highly susceptible to nucleophilic attack by any water present in the reaction. This reverts the activated acid back to the unreactive carboxylate form.[1][2]

The primary culprit is often the presence of residual water in your solvents, reagents, or glassware. Even seemingly "dry" solvents can contain enough water to cause significant hydrolysis, especially with highly reactive coupling reagents.

Q2: How does the choice of coupling reagent affect the rate of hydrolysis?

The choice of coupling reagent is critical. Reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts, each with varying reactivity and susceptibility to hydrolysis.[3]

-

Phosphonium salts (e.g., PyBOP, PyAOP) and uronium/aminium salts (e.g., HBTU, HATU, HCTU) are generally more stable to hydrolysis than the O-acylisourea intermediate formed by carbodiimides. They often incorporate activating additives like HOBt or HOAt directly into their structure, which can lead to cleaner reactions.

Here's a conceptual diagram illustrating the competing pathways:

Caption: Competing pathways in amide coupling.

Q3: What role does the base play in hydrolysis? Can it make things worse?

Yes, the choice and amount of base can significantly influence the extent of hydrolysis. A base is typically required to deprotonate the amine nucleophile, increasing its reactivity.[8] However, strong or excess base can also promote unwanted side reactions.

For instance, using a strong, nucleophilic base can directly compete with your desired amine in attacking the activated carboxylic acid. Furthermore, some bases can accelerate the degradation of certain coupling reagents, leading to a higher likelihood of hydrolysis. Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are generally preferred.[8]

Q4: Are there any "tricks of the trade" for minimizing water in my reaction?

Absolutely. Rigorous exclusion of water is paramount. Here are some field-proven tips:

-

Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) and dimethylformamide (DMF) are hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Storage: Store hygroscopic reagents, especially coupling agents and bases, in a desiccator.

-

Glassware: Flame-dry or oven-dry all glassware immediately before use and allow it to cool under an inert atmosphere.[9]

-

Molecular Sieves: Add activated molecular sieves to your reaction mixture to scavenge any trace amounts of water.

Troubleshooting Guide

| Symptom | Potential Cause | Recommended Solution |

| Low yield of amide, recovery of benzoic acid | Hydrolysis of the activated intermediate. | 1. Ensure all reagents and solvents are anhydrous.[9]2. Switch to a more hydrolysis-resistant coupling reagent (e.g., HATU, PyBOP).3. Add the amine to the reaction mixture before or concurrently with the coupling reagent. |

| Formation of an N-acylurea byproduct | This is a common side reaction with carbodiimide reagents where the O-acylisourea intermediate rearranges.[6][7] | 1. Add an activating agent like HOBt or NHS. This will trap the O-acylisourea as a more stable active ester, which is less prone to rearrangement.[2]2. Lower the reaction temperature. |

| Reaction is sluggish or incomplete | Steric hindrance of the benzoic acid or amine. | 1. Increase the reaction temperature.2. Use a more powerful coupling reagent like HATU or COMU.3. Consider converting the benzoic acid to its more reactive acid chloride.[5][10] |

| Racemization of chiral centers | Over-activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.[7][11] | 1. Use a coupling reagent known for low racemization, often in conjunction with an additive like HOBt or HOAt.2. Employ a weaker base like sym-collidine.[8]3. Perform the reaction at a lower temperature. |

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of Benzoic Acid using HATU

This protocol is a good starting point for many benzoic acid derivatives, as HATU is known for its high efficiency and relative stability to hydrolysis.

-

Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the benzoic acid derivative (1.0 eq) in anhydrous DMF or DCM.

-

Addition of Reagents: Add the amine (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as DIPEA (2.0 eq).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Two-Step Procedure using EDC/NHS for Water-Soluble or Sensitive Substrates

This method is particularly useful when working with water-soluble components or when the amine is precious, as it allows for the pre-activation of the benzoic acid.[1][2]

-

Activation: In an anhydrous solvent, dissolve the benzoic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq). Stir at room temperature for 1-2 hours to form the NHS-activated ester.

-

Coupling: In a separate flask, dissolve the amine (1.0 eq) in a suitable solvent. Add the pre-activated NHS ester solution to the amine solution.

-

Reaction and Work-up: Stir at room temperature until the reaction is complete. The work-up procedure is similar to Protocol 1.

Caption: Workflow for two-step EDC/NHS coupling.

References

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available from: [Link]

-

Hydrolysis of Esters and Amides. Dalal Institute. Available from: [Link]

-

EDAC – Water soluble Carbodiimide. Actim (S.R.L.). Available from: [Link]

-

Reactions of Amides. Save My Exams. (2025, January 4). Available from: [Link]

-

Side reactions in peptide synthesis: An overview. Bibliomed. (2018, June 2). Available from: [Link]

-

Base-Catalyzed Hydrolysis of Amides. Chemistry Steps. (2022, June 25). Available from: [Link]

-

Gilles, M. A., Hudson, A. Q., & Borders, C. L., Jr. (1990). Stability of water-soluble carbodiimides in aqueous solution. Analytical Biochemistry, 184(2), 244–248. Available from: [Link]

-

Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. (2019, October 7). Available from: [Link]

-

Iadanza, M. G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1947–1953. Available from: [Link]

-

Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. (2015, March 10). Available from: [Link]

-

What is carbodiimide? HyMax Anti-hydrolysis Additive. (2021, August 11). Available from: [Link]. Hymax-stabilizer.com/what-is-carbodiimide/

-

How to produce amide from Benzoic acid and amine directly? ResearchGate. (2012, October 12). Available from: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606-631. Available from: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022, August 29). Available from: [Link]

-

Amides Preparation and Reactions Summary. Chemistry Steps. (2020, February 26). Available from: [Link]

-

Weiner, B., & Hart, H. (1999). Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas-Phase and Aqueous Solution Profiles and the Role of Solvation. Journal of the American Chemical Society, 121(41), 9574-9582. Available from: [Link]

-

11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. (2022, July 20). Available from: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

-

Direct conversion of amides to esters. Chemistry Stack Exchange. (2017, February 28). Available from: [Link]

-

Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Nature Communications, 14(1), 7056. (2023). Available from: [Link]

-

Hydrolysis reactions - esters and amides. YouTube. (2022, November 7). Available from: [Link]

-

amide coupling help. Reddit. (2022, March 24). Available from: [Link]

-

Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. (2022, November 17). Available from: [Link]

-

21.7: Chemistry of Amides. Chemistry LibreTexts. (2024, September 30). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. hepatochem.com [hepatochem.com]

- 4. carbodiimide.com [carbodiimide.com]

- 5. researchgate.net [researchgate.net]

- 6. EDAC – Water soluble Carbodiimide – Actim [actim.com]

- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 8. bachem.com [bachem.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

Controlling pH for selective thiol alkylation of 3-Fluoro-4-(sulfanylmethyl)benzoic acid

Topic: pH Control for 3-Fluoro-4-(sulfanylmethyl)benzoic acid Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

The Mechanistic Basis: The "Why" Behind the Protocol

To achieve high selectivity for the thiol (-SH) over the carboxylic acid (-COOH), you must exploit the difference in nucleophilicity and acidity (pKa) between the two functional groups.[2]

Substrate Analysis: 3-Fluoro-4-(sulfanylmethyl)benzoic acid

This molecule presents a classic "Hard vs. Soft" nucleophile competition.[1][2]